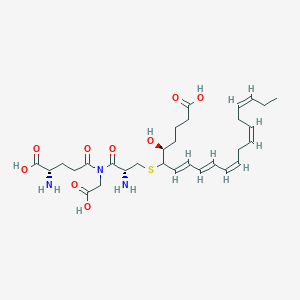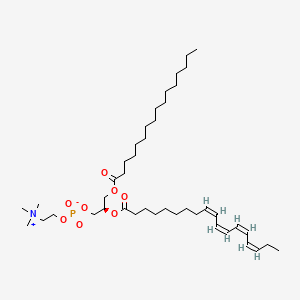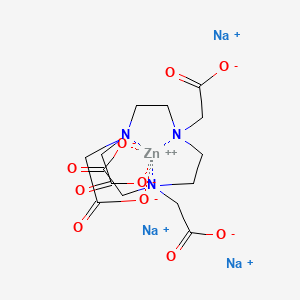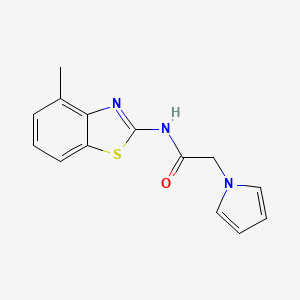
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(1-pyrrolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(1-pyrrolyl)acetamide is a member of benzothiazoles.
Aplicaciones Científicas De Investigación
Photovoltaic and Non-Linear Optical Properties
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(1-pyrrolyl)acetamide and its analogs have been explored for their potential in photovoltaic applications. A study by Mary et al. (2020) involved the synthesis of benzothiazolinone acetamide analogs and their evaluation for use as photosensitizers in dye-sensitized solar cells (DSSCs). The compounds demonstrated good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic cells. Additionally, these compounds exhibited significant non-linear optical (NLO) activity, suggesting potential applications in photonics and optical communication systems (Mary et al., 2020).
Antitumor Activity
Research by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings and screened them for antitumor activity. The study found that certain derivatives exhibited considerable anticancer activity against a variety of cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy (Yurttaş et al., 2015).
Metabolic Stability in Drug Design
A study by Stec et al. (2011) focused on the structure-activity relationships of PI3K/mTOR dual inhibitors and investigated various 6,5-heterocycles to improve the metabolic stability of these compounds. By exploring alternative structures, the study aimed to mitigate the metabolic deacetylation observed in certain benzothiazole derivatives, an important consideration in the design of pharmacologically active compounds (Stec et al., 2011).
Biological Evaluation and Antimicrobial Properties
Compounds related to N-(4-methyl-1,3-benzothiazol-2-yl)-2-(1-pyrrolyl)acetamide have been evaluated for their biological activities, including antimicrobial properties. Studies have synthesized various acetamide derivatives and assessed their efficacy against bacterial, fungal, and cancer cell lines. These evaluations provide insights into the therapeutic potential of benzothiazole acetamide derivatives in treating infections and cancer (Mokhtari & Pourabdollah, 2013), (Ghule et al., 2013).
Antioxidant and Anti-Inflammatory Compounds
Research has also focused on the synthesis of novel compounds related to N-(4-methyl-1,3-benzothiazol-2-yl)-2-(1-pyrrolyl)acetamide and their evaluation as antioxidant and anti-inflammatory agents. Such studies are crucial for the development of new therapeutic agents targeting oxidative stress and inflammation-related diseases (Koppireddi et al., 2013).
Propiedades
Nombre del producto |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(1-pyrrolyl)acetamide |
|---|---|
Fórmula molecular |
C14H13N3OS |
Peso molecular |
271.34 g/mol |
Nombre IUPAC |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-pyrrol-1-ylacetamide |
InChI |
InChI=1S/C14H13N3OS/c1-10-5-4-6-11-13(10)16-14(19-11)15-12(18)9-17-7-2-3-8-17/h2-8H,9H2,1H3,(H,15,16,18) |
Clave InChI |
VBSQAXQRPWSQEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CN3C=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



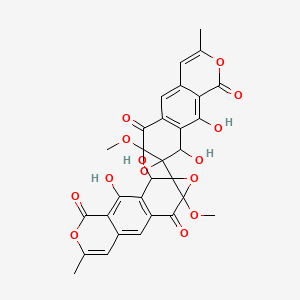
![1-[(4E)-6-chloro-4-hydroxyimino-2,3-dihydroquinolin-1-yl]propan-1-one](/img/structure/B1238102.png)
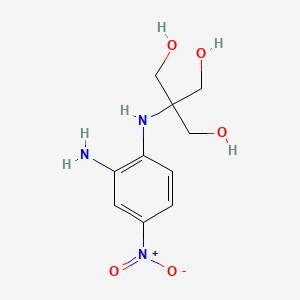
![2-[2-methoxy-4-[(E)-2-(8-nitroquinolin-2-yl)ethenyl]phenoxy]acetic acid](/img/structure/B1238107.png)
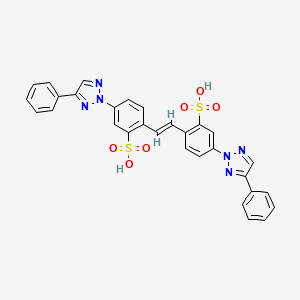


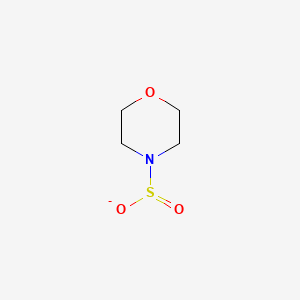
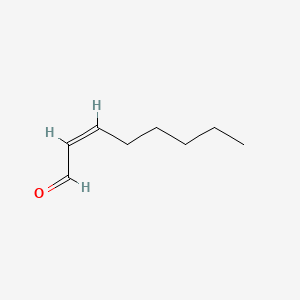
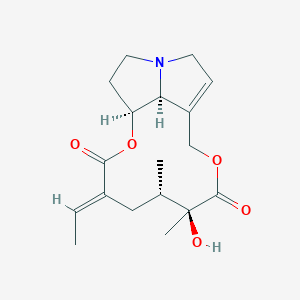
![(Z)-7-[(1R,2S,3S,5R)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6-thiabicyclo[3.1.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1238116.png)
